molecular formula C19H19BrN2OS B2897743 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 325979-08-6

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Cat. No.: B2897743
CAS No.: 325979-08-6
M. Wt: 403.34
InChI Key: ZLOXTWSBYRHASR-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-Bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a benzothiazole-derived compound featuring a brominated aromatic system and a bulky tert-butyl-substituted benzamide moiety. The benzothiazole core is substituted at the 6-position with bromine and at the 3-position with a methyl group, while the amide linkage adopts an (E)-configuration. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where bulky substituents enhance binding affinity .

Synthetic routes for analogous compounds often involve coupling 2-aminobenzothiazoles with activated benzoyl chlorides or carboxylic acid derivatives under basic conditions. For example, similar compounds like N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11) were synthesized via nucleophilic substitution using NaH as a base in THF .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2OS/c1-19(2,3)13-7-5-12(6-8-13)17(23)21-18-22(4)15-10-9-14(20)11-16(15)24-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXTWSBYRHASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Formation of the benzamide: The final step involves the condensation of the brominated and methylated benzo[d]thiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

(a) Core Benzothiazole Modifications

  • Bromine vs. Aryl Substitutions: Replacing the 6-bromo group with aryl rings (e.g., 3-methoxyphenyl or 3,5-dimethoxyphenyl) significantly alters electronic properties.
  • Methyl vs. Alkyl Chain Variations: The 3-methyl group in the target compound contrasts with longer alkyl chains (e.g., dodecyl or allyl) in analogues like N-(4-(2,4-dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p).

(b) Benzamide Substituent Comparisons

  • tert-Butyl vs. Sulfamoyl Groups : The tert-butyl group in the target compound provides steric bulk, which may enhance selectivity for hydrophobic binding pockets. In contrast, sulfamoyl-substituted analogues (e.g., 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methylbenzo[d]thiazol-2-ylidene)benzamide) introduce hydrogen-bonding capabilities, favoring interactions with polar residues .
  • Methylpiperazinyl vs. tert-Butyl : Compounds like 11 (4-(4-methylpiperazin-1-yl)benzamide derivatives) incorporate basic nitrogen atoms, which can improve aqueous solubility and modulate pharmacokinetic profiles compared to the neutral tert-butyl group .

Physicochemical and Spectral Properties

  • NMR Signatures : The tert-butyl group in the target compound is expected to produce a singlet at δ ~1.3 ppm (¹H NMR) and a quaternary carbon signal at δ ~30–35 ppm (¹³C NMR). This contrasts with methylpiperazinyl analogues, which show characteristic peaks for N–CH₃ (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry : HRMS data for related compounds (e.g., 5p: [M+H]⁺ = 507.2742) align with calculated values, confirming structural integrity. The target compound’s molecular formula (C₁₉H₁₈BrN₂OS) predicts a molecular ion at m/z 409.03 (M+H)⁺ .

Biological Activity

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, featuring a thiazole ring and various substituents, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H17BrN2OSC_{16}H_{17}BrN_2OS. Key structural features include:

  • Bromine Atom : Enhances lipophilicity and may influence biological interactions.
  • Methyl Group : Potentially increases hydrophobicity.
  • Amide Linkage : Suggests capability for hydrogen bonding with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It could modulate receptor activities, influencing cellular signaling processes.
  • Gene Expression Alteration : The compound may affect the expression of genes related to various physiological functions.

Biological Activity

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following table summarizes key findings related to the biological activity of similar compounds:

CompoundBiological ActivityMechanismReference
B7AnticancerApoptosis induction in A431, A549 cells
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineInhibition of IL-6 and TNF-αCell cycle arrest
4-(4-bromophenyl)thiazol-2-amineAntimicrobial activity comparable to norfloxacinUnknown
Doxorubicin-like compoundsCytotoxicity against cancer cell linesInduction of apoptosis

Case Studies

  • Anticancer Activity : A study evaluated several benzothiazole derivatives against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly affected cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited higher antiproliferative activity than those without .
  • Antimicrobial Properties : Research on thiazole derivatives indicated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. Compounds were synthesized and tested for their ability to inhibit bacterial growth, with some exhibiting activities comparable to standard antibiotics .
  • Urease Inhibition : In a separate study focused on urease inhibition, several thiazole derivatives displayed significant activity. This suggests potential applications in treating conditions related to urease-producing pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for synthesizing (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromine substitution on the benzo[d]thiazole core can be achieved using sodium methoxide in DMF under reflux conditions . The tert-butyl benzamide moiety is introduced via coupling reactions with activated carbonyl intermediates.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .

Q. What are the common chemical reactions and conditions for modifying this compound?

  • Substitution : The bromine atom at the 6-position undergoes nucleophilic substitution with reagents like sodium cyanide or amines, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (70–90°C) .
  • Oxidation/Reduction : The thiazole ring can be oxidized with KMnO4 to sulfoxides or reduced with NaBH4 to thiazolidine derivatives, depending on reaction pH and solvent choice .

Q. How is the initial biological activity of this compound screened in academic research?

  • In vitro assays : Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity is tested using disk diffusion against Gram-positive/negative bacteria .
  • Target engagement : Fluorescence polarization assays or Surface Plasmon Resonance (SPR) assess binding affinity to enzymes like kinases or proteases .

Advanced Research Questions

Q. How can substitution reactions at the 6-bromo position be optimized to improve yield and selectivity?

  • Methodology : Screen catalysts (e.g., Pd(PPh3)4 for cross-coupling) and solvents (DMF vs. THF) to enhance reaction efficiency. Use Design of Experiments (DoE) to balance temperature (60–100°C) and reagent stoichiometry .
  • Analysis : Monitor reaction progress via TLC and quantify yields using HPLC-UV. Conflicting data on substituent effects (e.g., Cl vs. Br) may arise from steric hindrance; computational modeling (DFT) can predict reactivity .

Q. How can contradictions in reported biological activity data for structurally similar analogs be resolved?

  • Approach : Conduct meta-analysis of published IC50 values, accounting for assay variability (e.g., cell line specificity, incubation time). Validate findings using orthogonal assays (e.g., Western blot for apoptosis markers vs. flow cytometry) .
  • Case study : Analogues with tert-butyl groups (this compound) show 10-fold higher metabolic stability than ethyl-substituted derivatives (), explaining discrepancies in in vivo efficacy .

Q. What advanced techniques are used to analyze the compound’s molecular geometry and interaction with biological targets?

  • Structural analysis : X-ray crystallography resolves bond lengths/angles, while DFT simulations predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Target interaction : Cryo-EM or molecular docking (AutoDock Vina) maps binding poses with proteins like EGFR or tubulin .

Q. How can structural analogs be designed to improve pharmacokinetic properties while retaining activity?

  • Strategy : Replace the tert-butyl group with bioisosteres (e.g., cyclopropyl) to enhance solubility. Introduce PEGylated side chains to prolong half-life .
  • Validation : Pharmacokinetic studies in rodent models measure Cmax, t1/2, and bioavailability. Compare LogP values (HPLC logD7.4) to optimize lipophilicity .

Q. What mechanistic studies elucidate the compound’s mode of action in disease models?

  • Pathway analysis : RNA-seq or proteomics identifies dysregulated pathways (e.g., PI3K/AKT) in treated vs. untreated cells .
  • In vivo models : Use xenograft mice to correlate tumor regression with target modulation (e.g., immunohistochemistry for caspase-3 cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.